5-溴-2-异丁氧基苯甲腈

描述

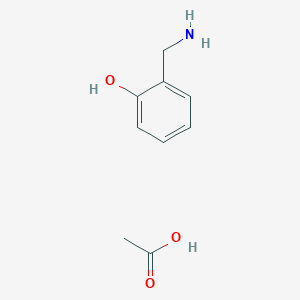

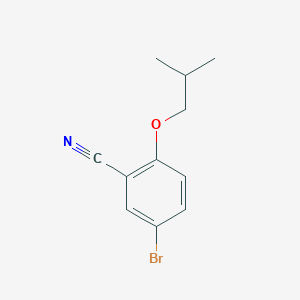

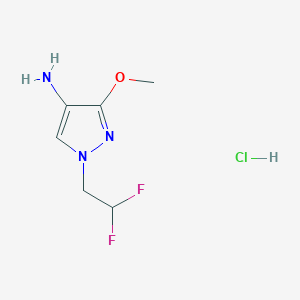

5-Bromo-2-isobutoxybenzonitrile is a chemical compound that has been synthesized as a key intermediate in the production of Febuxostat, a drug used to treat gout by reducing uric acid levels in the body . The synthesis of this compound is of particular interest due to its potential applications in the pharmaceutical industry.

Synthesis Analysis

The synthesis of 5-Bromo-2-isobutoxybenzonitrile was achieved through a three-step procedure starting from salicylaldehyde. The process involved bromination, cyanidation, and alkylation, resulting in an overall yield of 47.7% . This method is noted for its mild reaction conditions, ease of operation, and cost-effectiveness, making it suitable for industrial preparation.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-isobutoxybenzonitrile was confirmed using 1H NMR and mass spectrometry (MS) techniques . These analytical methods are crucial for verifying the identity and purity of the synthesized compound, ensuring that it meets the necessary standards for further application in drug development.

Chemical Reactions Analysis

While the specific chemical reactions of 5-Bromo-2-isobutoxybenzonitrile are not detailed in the provided papers, the synthesis of similar brominated benzonitriles often involves palladium-catalyzed cross-coupling reactions . These reactions are typically used to create more complex molecules by forming new carbon-carbon bonds, which is a common strategy in medicinal chemistry for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-isobutoxybenzonitrile, such as melting point, boiling point, solubility, and stability, are not explicitly discussed in the provided papers. However, these properties are generally determined by the functional groups present in the molecule and are important for understanding its behavior in various environments, which is essential for the development of pharmaceutical formulations .

科学研究应用

合成和工业制备

5-溴-2-异丁氧基苯甲腈已通过从水杨醛开始的三步溴化、氰化和烷基化程序,以 47.7% 的总收率合成。该方法具有反应条件温和、操作简便、成本低等优点,适合工业制备 (孟凡浩,2012)。

光谱研究和非线性光学性质

已对结构类似于 5-溴-2-异丁氧基苯甲腈的 5-溴-2-甲氧基苯甲腈进行了光谱和二次谐波产生 (SHG) 研究。这些研究包括量子力学计算,揭示了在倍频和非线性光学 (NLO) 性质中的潜在应用 (A. Kumar & R. Raman,2017)。

生物活性化合物中的中间体

溴-4-异丁氧基苯基异硫氰酸酰胺,是像非布司他这样的化合物中的一个重要中间体,可以快速合成。该化合物由市售的 4-羟基苯甲腈通过溴化、氧烷基化和硫代酰胺化制备。该合成的总收率为 49.2% (王琴琴等人,2016)。

环境毒理学

溴草灵 (3,5-二溴-4-羟基苯甲腈)(一种相关化合物)的环境影响和降解过程已在不同的厌氧条件下进行了检查。这些研究提供了对此类化合物在自然环境中的生物降解性和转化过程的见解 (V. Knight 等人,2003)。

同构分析

对包括 5-溴-2-异丁氧基苯甲腈在内的 3,5-二卤-4-羟基苯甲腈的同构体和多晶型的研究,为它们的结构特征和在材料科学中的潜在应用提供了有价值的信息 (D. Britton,2006)。

属性

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKIUYAOJQVFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-isobutoxybenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)

![3-Amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3033794.png)

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)

![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)

![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)